1-Phenyl-1-(pyridin-2-yl)pent-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1-(pyridin-2-yl)pent-4-en-1-ol is an organic compound with the molecular formula C16H17NO It features a phenyl group and a pyridinyl group attached to a pentenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-1-(pyridin-2-yl)pent-4-en-1-ol typically involves the reaction of pyridine derivatives with phenyl-substituted alkenes. One common method includes the use of a Grignard reagent, where phenylmagnesium bromide reacts with a pyridinyl-substituted alkene under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1-(pyridin-2-yl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pentenol chain can be reduced to form a saturated alcohol.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of phenyl-pyridinyl ketones or aldehydes.
Reduction: Formation of 1-phenyl-1-(pyridin-2-yl)pentanol.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
1-Phenyl-1-(pyridin-2-yl)pent-4-en-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-1-(pyridin-2-yl)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The phenyl and pyridinyl groups allow it to bind to various enzymes and receptors, modulating their activity. This compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target .
Comparison with Similar Compounds
1-Phenyl-2-(pyridin-2-yl)ethanol: Similar structure but with a shorter carbon chain.
1-Phenyl-1-(pyridin-2-yl)but-3-en-1-ol: Similar structure but with a different position of the double bond.
1-Phenyl-1-(pyridin-2-yl)propan-2-ol: Similar structure but with a saturated carbon chain.
Uniqueness: 1-Phenyl-1-(pyridin-2-yl)pent-4-en-1-ol is unique due to its specific combination of phenyl and pyridinyl groups attached to a pentenol backbone. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
1-Phenyl-1-(pyridin-2-yl)pent-4-en-1-ol is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the synthesis, biological evaluations, and mechanisms of action related to this compound, drawing from diverse sources.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves condensation reactions between appropriate aldehydes and pyridine derivatives. The compound's structure features a pentene backbone substituted with phenyl and pyridine groups, which may contribute to its biological properties.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives demonstrate potent activity against leukemia cell lines such as K562 and HL60. The IC50 values for these compounds often range between 3.5 μM and 15 μM, indicating their potential as anticancer agents .
Compound | Cell Line | IC50 (μM) |
---|---|---|
1-Pyridinyl derivative | K562 | 3.5 |
1-Pyridinyl derivative | HL60 | 4.5 |
The mechanism of action for compounds like this compound often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. For example, docking studies suggest that these compounds may interact with serotonin receptors, influencing neurotransmitter dynamics which can affect tumor growth .
Study on Serotonin Receptors
A notable study evaluated the binding affinity of various derivatives to serotonin receptors, particularly focusing on the 5-HT1A subtype. The most promising analogs displayed micromolar affinities (Ki = 2.30 μM), suggesting that modifications in the arylpiperazine moiety significantly enhance receptor interaction . This implies that structural variations can substantially impact the biological activity of related compounds.
Antidepressant Activity
In vivo studies have also highlighted the antidepressant potential of similar compounds through their ability to inhibit serotonin reuptake. For instance, a derivative was shown to stabilize serotonin levels in rat models, demonstrating reduced immobility times in forced swimming tests—an indicator of antidepressant efficacy .
Properties
Molecular Formula |
C16H17NO |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-phenyl-1-pyridin-2-ylpent-4-en-1-ol |
InChI |
InChI=1S/C16H17NO/c1-2-3-12-16(18,14-9-5-4-6-10-14)15-11-7-8-13-17-15/h2,4-11,13,18H,1,3,12H2 |
InChI Key |
JNMPKWJSGXWVDO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(C1=CC=CC=C1)(C2=CC=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.